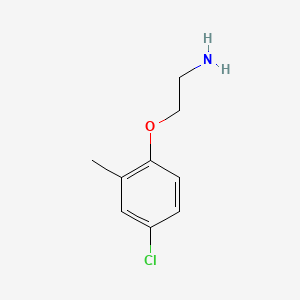

2-(4-Chloro-2-methylphenoxy)ethanamine

Description

Contextualization within Phenoxyethylamine Chemistry

2-(4-Chloro-2-methylphenoxy)ethanamine is a derivative of the parent compound 2-phenoxyethylamine. wikipedia.org The core structure of phenoxyethylamines consists of a phenoxy group (a benzene (B151609) ring bonded to an oxygen atom) linked via an ether bond to an ethylamine (B1201723) side chain (C₆H₅OCH₂CH₂NH₂). wikipedia.orgsigmaaldrich.com This fundamental scaffold is notable because it serves as the backbone for a wide array of substances with diverse biological activities. wikipedia.org

The specific identity of 2-(4-Chloro-2-methylphenoxy)ethanamine arises from substitutions on the phenyl ring. Specifically, it features a chlorine atom at the 4-position and a methyl group at the 2-position of the phenoxy ring. These substitutions are critical as they can significantly alter the molecule's physicochemical properties, such as its size, shape, and electronic distribution, which in turn influences its interaction with biological systems.

The broader phenoxyethylamine class is the parent to numerous well-known drugs and chemical agents, including the α-adrenergic receptor antagonist phenoxybenzamine (B1677643) and the β-blocker carvedilol. wikipedia.org The structural relationship establishes 2-(4-Chloro-2-methylphenoxy)ethanamine as a member of a chemically significant family, suggesting a potential for biological activity based on its foundational structure.

Historical Perspective on Research Involving Analogous Structures

While direct research on 2-(4-Chloro-2-methylphenoxy)ethanamine is sparse, a historical review of structurally analogous compounds reveals a rich field of study. The most extensively researched analogues are the phenoxyalkanoic acid herbicides, which share the same substituted aromatic core: the (4-chloro-2-methylphenoxy) moiety.

Compounds such as (4-Chloro-2-methylphenoxy)acetic acid (MCPA), 2-(4-chloro-2-methylphenoxy)propionic acid (Mecoprop or MCPP), and 4-(4-chloro-2-methylphenoxy)butyric acid (MCPB) have been in use since the 1940s. google.comwikipedia.org MCPA was developed as a selective herbicide to control broadleaf weeds in cereal crops and pastures. wikipedia.org Its mechanism of action is as a synthetic auxin, a type of plant growth hormone. wikipedia.org The synthesis of these herbicides traditionally involves the chlorination of 2-methylphenol (o-cresol) followed by condensation with a chloroalkanoic acid. google.com

This extensive history of research on phenoxy herbicides demonstrates that the (4-chloro-2-methylphenoxy) group is a well-established pharmacophore. The key structural difference between these herbicides and 2-(4-Chloro-2-methylphenoxy)ethanamine is the terminal functional group on the side chain: a carboxylic acid in the herbicides versus an amine in the compound of interest. This difference is significant, as it changes the compound from acidic to basic, profoundly altering its chemical properties and potential biological targets.

| Compound Name | Core Structure | Side Chain Functional Group | Primary Area of Research |

|---|---|---|---|

| 2-(4-Chloro-2-methylphenoxy)ethanamine | (4-chloro-2-methylphenoxy) | -CH₂CH₂NH₂ (Amine) | Not Widely Studied |

| (4-Chloro-2-methylphenoxy)acetic acid (MCPA) | (4-chloro-2-methylphenoxy) | -CH₂COOH (Carboxylic Acid) | Herbicide wikipedia.org |

| 2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) | (4-chloro-2-methylphenoxy) | -CH(CH₃)COOH (Carboxylic Acid) | Herbicide chemicalbook.comepa.gov |

| 4-(4-Chloro-2-methylphenoxy)butyric acid (MCPB) | (4-chloro-2-methylphenoxy) | -(CH₂)₃COOH (Carboxylic Acid) | Herbicide google.com |

Current Research Landscape and Gaps for 2-(4-Chloro-2-methylphenoxy)ethanamine

Despite the extensive research into its structural analogs, there is a notable lack of published scientific literature focusing directly on 2-(4-Chloro-2-methylphenoxy)ethanamine. Its existence is primarily documented in chemical databases and by commercial suppliers, often in its hydrochloride salt form. bldpharm.com This indicates that while the compound has been synthesized, it has not been the subject of widespread academic or industrial research that has been made publicly available.

The primary research gap is the absence of data regarding its synthesis, characterization, physicochemical properties, and potential biological activity. While the known activity of its phenoxyalkanoic acid and phenoxyethylamine relatives provides a rationale for investigation, no studies appear to have been published to this end. The compound remains an uncharacterized entity in the scientific literature, representing an opportunity for future research to explore its properties and potential applications, distinguishing it from its well-documented herbicide analogues.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClNO | bldpharm.com |

| CAS Number | 50912-66-8 (for hydrochloride salt) | bldpharm.com |

| Molecular Weight | 185.65 g/mol (for base) | nih.gov |

Properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNJQYPOXIRDCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101283212 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50912-66-8 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50912-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-2-methylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101283212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chloro 2 Methylphenoxy Ethanamine and Its Analogues

Retrosynthetic Analysis of 2-(4-Chloro-2-methylphenoxy)ethanamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(4-chloro-2-methylphenoxy)ethanamine, two primary disconnections are logical. amazonaws.com

The first and most common disconnection is at the ether C-O bond. This is a standard approach for ether synthesis, breaking the molecule into a nucleophilic phenoxide and an electrophilic two-carbon unit. amazonaws.com This leads to two synthons: the 4-chloro-2-methylphenoxide anion and a 2-aminoethyl cation. The corresponding synthetic equivalents would be 4-chloro-2-methylphenol and a molecule like 2-chloroethanamine or a protected version thereof.

A second possible disconnection is at the C-N bond of the amine. This approach breaks the molecule into a 2-(4-chloro-2-methylphenoxy)ethyl electrophile and an ammonia synthon. This suggests a synthesis starting from a pre-formed ether, such as 2-(4-chloro-2-methylphenoxy)ethanol or its corresponding halide, which is then subjected to amination.

These two approaches form the basis for the classical synthetic routes discussed below.

Classical Synthetic Routes to 2-(4-Chloro-2-methylphenoxy)ethanamine

Traditional methods for synthesizing aryloxyethanamines rely on robust, well-understood reactions that have been refined over decades.

The most prevalent method for forming the aryl ether bond in this class of compounds is the Williamson ether synthesis. francis-press.com This reaction involves the O-alkylation of a phenol with an alkyl halide. francis-press.comorganic-synthesis.com In this specific synthesis, 4-chloro-2-methylphenol is deprotonated with a base to form the more nucleophilic 4-chloro-2-methylphenoxide. This anion then displaces a leaving group from a suitable two-carbon electrophile.

Common reagents and conditions for this step include:

Phenol: 4-chloro-2-methylphenol

Bases: Strong bases like sodium hydride (NaH) or more moderate bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are used to generate the phenoxide. organic-synthesis.com

Alkylating Agents: To introduce the ethanamine moiety, reagents like 2-chloroethanamine hydrochloride could be used directly. However, to avoid side reactions with the amine, it is more common to use an alkylating agent with a protected or precursor functional group, such as 2-chloroacetonitrile or ethyl 2-bromoacetate.

Solvents: The choice of solvent depends on the base used. Aprotic polar solvents like acetonitrile or tetrahydrofuran (THF) are common. organic-synthesis.com

Table 1: Typical Conditions for Williamson Ether Synthesis

| Base | Solvent | Typical Temperature | Notes |

| K₂CO₃ / Cs₂CO₃ | Acetonitrile | Room Temperature to Reflux | A common and relatively mild method for phenols. organic-synthesis.com |

| NaH | THF | 0 °C to Room Temperature | A strong base, suitable for generating the phenoxide from the alcohol. organic-synthesis.com |

| NaOH | Toluene | Reflux | Often used in industrial settings with a catalyst. |

This alkylation step results in an intermediate, such as 2-(4-chloro-2-methylphenoxy)acetonitrile, which carries a functional group that can be converted into the desired amine.

Once the ether linkage is established, the next critical step is the generation of the primary amine. When the precursor is a nitrile, such as 2-(4-chloro-2-methylphenoxy)acetonitrile, reduction is the standard method.

Several reducing agents are effective for converting nitriles to primary amines:

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly effective reducing agent for nitriles, typically used in anhydrous ether or THF, yielding the primary amine in high purity. askfilo.comdoubtnut.com

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst. Common catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). This method is often preferred in industrial applications due to its lower cost and easier workup. A variation of this is the Mendius reduction, which uses sodium (Na) in ethanol. shaalaa.com

Table 2: Comparison of Reduction Methods for Nitrile to Amine Conversion

| Method | Reagents | Advantages | Disadvantages |

| Hydride Reduction | LiAlH₄ in ether/THF | High yield, effective | Requires strict anhydrous conditions, highly reactive |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | Scalable, cleaner workup | Requires pressure equipment, catalyst can be expensive |

| Mendius Reduction | Na in C₂H₅OH | Classical method, avoids high pressure | Can have safety concerns with sodium metal shaalaa.com |

A common and logical multi-step synthesis for 2-(4-chloro-2-methylphenoxy)ethanamine involves a two-step convergent approach that combines the reactions described above.

Step 1: Ether Formation. 4-chloro-2-methylphenol is reacted with 2-chloroacetonitrile in the presence of a base like potassium carbonate in a solvent such as acetonitrile. This O-alkylation reaction forms the intermediate, 2-(4-chloro-2-methylphenoxy)acetonitrile.

Step 2: Nitrile Reduction. The isolated 2-(4-chloro-2-methylphenoxy)acetonitrile is then reduced. For example, it can be treated with LiAlH₄ in THF or subjected to catalytic hydrogenation to yield the final product, 2-(4-chloro-2-methylphenoxy)ethanamine.

This sequence is efficient because it uses readily available starting materials and employs high-yielding, reliable reactions for each key bond formation.

Novel and Green Synthetic Approaches for 2-(4-Chloro-2-methylphenoxy)ethanamine

Modern synthetic chemistry emphasizes the development of more efficient, cost-effective, and environmentally benign processes. These principles are being applied to the synthesis of aryloxyethanamines.

Catalysis plays a central role in developing greener synthetic routes. Catalytic methods can reduce waste, lower energy consumption, and improve reaction efficiency.

Catalysis in Ether Synthesis: Instead of traditional stoichiometric bases, catalytic systems are being explored. A patented solvent-free process describes the reaction of phenols with dialkyl carbonates (like dimethyl carbonate, a greener alkylating agent) in the presence of a catalytic amount of an alkaline carbonate, such as K₂CO₃. google.com This method avoids the use of hazardous alkyl halides and large volumes of solvent. google.com Other catalytic systems for aryl ether formation include copper- and palladium-based catalysts that can facilitate the coupling of phenols with various partners. organic-chemistry.org

Catalysis in Amine Formation: While catalytic hydrogenation is a classical method, recent advancements focus on more efficient and selective catalysts. For the reduction of nitriles, novel metal catalysts are being developed to operate under milder conditions (lower pressure and temperature). Furthermore, electrocatalytic hydrogenation has emerged as a promising green alternative. nih.gov This technique uses electricity, potentially from renewable sources, to drive the reduction of nitriles like acetonitrile to ethylamine (B1201723). nih.govnih.gov Studies have shown that catalysts like copper nanoparticles or palladium on carbon (Pd/C) can achieve high faradaic efficiency and current density for this transformation at ambient temperature and pressure. nih.govnih.gov Such methods eliminate the need for high-pressure hydrogen gas or reactive metal hydrides.

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mitsui.comlonza.comalmacgroup.com The synthesis of 2-(4-chloro-2-methylphenoxy)ethanamine and its analogues can be adapted to flow processes, particularly for key reaction steps.

A plausible two-step flow synthesis could involve the initial formation of an intermediate, 2-(4-chloro-2-methylphenoxy)ethanol, via a Williamson ether synthesis or a Mitsunobu reaction in a flow reactor. This intermediate could then be directly converted to the target amine in a subsequent flow reactor.

Williamson Ether Synthesis in Flow: The reaction of 4-chloro-2-methylphenol with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base can be efficiently performed in a packed-bed or coil reactor. jk-sci.comwikipedia.org The use of a solid-supported base can simplify purification by eliminating the need for a downstream aqueous work-up.

Table 1: Representative Parameters for Williamson Ether Synthesis in Flow

| Parameter | Value |

|---|---|

| Reactor Type | Packed-bed reactor with polymer-supported base |

| Reactants | 4-chloro-2-methylphenol, 2-bromoethanol |

| Solvent | Acetonitrile |

| Temperature | 80-120 °C |

| Residence Time | 5-20 minutes |

| Pressure | 5-10 bar |

Mitsunobu Reaction in Flow: The Mitsunobu reaction provides an alternative for the etherification, particularly when aiming for milder reaction conditions. ias.ac.inmissouri.eduorganic-chemistry.org This reaction can also be translated to a continuous flow process, often with improved safety profiles due to the small reaction volumes. ias.ac.in

Conversion of Alcohol to Amine in Flow: The resulting 2-(4-chloro-2-methylphenoxy)ethanol can be converted to the amine in a subsequent flow module. Methods like reductive amination of the corresponding aldehyde (obtained by oxidation of the alcohol) or conversion to an alkyl halide followed by amination can be adapted for continuous processing. researchgate.netresearchgate.net For instance, a continuous reductive amination could be performed in a hydrogen-flow reactor with a packed-bed catalyst. rsc.orgorganicchemistrytutor.com

Table 2: Representative Parameters for Continuous Reductive Amination

| Parameter | Value |

|---|---|

| Reactor Type | Packed-bed reactor with Pd/C catalyst |

| Reactants | 2-(4-chloro-2-methylphenoxy)acetaldehyde, Ammonia |

| Reducing Agent | Hydrogen gas |

| Solvent | Ethanol |

| Temperature | 50-80 °C |

| Pressure | 10-50 bar |

Solvent-Free or Environmentally Benign Protocols

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. researchgate.net For the synthesis of 2-(4-chloro-2-methylphenoxy)ethanamine, several strategies can be employed to create more environmentally friendly protocols.

Solvent-Free Williamson Ether Synthesis: The Williamson ether synthesis can be performed under solvent-free conditions, for instance, by grinding the reactants (phenol, alkyl halide, and a solid base like potassium carbonate) together, a technique known as mechanochemistry. This approach can lead to high yields and simplified work-up procedures.

Aqueous Micellar Catalysis: Another green approach involves conducting reactions in water using surfactants to form micelles, which act as nanoreactors. researchgate.net The Williamson ether synthesis has been successfully performed in aqueous micellar systems, reducing the reliance on volatile organic solvents.

Use of Greener Solvents: Where solvents are necessary, replacing hazardous solvents with more benign alternatives is a key green chemistry principle. For instance, in the synthesis of the target compound, solvents like dimethylformamide (DMF) or acetonitrile could potentially be replaced with greener alternatives like ionic liquids or deep eutectic solvents for the etherification step. For the amination step, using aqueous ammonia or performing reductive amination in greener solvents like ethanol or water can improve the environmental profile of the synthesis. wikipedia.org

Stereoselective Synthesis of Chiral Analogues of 2-(4-Chloro-2-methylphenoxy)ethanamine

Analogues of 2-(4-chloro-2-methylphenoxy)ethanamine where the ethylamine side chain is substituted, for example, with a methyl group to form 1-(4-chloro-2-methylphenoxy)propan-2-amine, would be chiral. The synthesis of specific enantiomers of such chiral analogues is crucial for many pharmaceutical applications.

Chiral Resolution: A classical approach to obtaining enantiomerically pure amines is through the resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or mandelic acid), followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiopure amine.

Asymmetric Synthesis: Modern synthetic methods focus on the direct synthesis of a single enantiomer, avoiding the loss of 50% of the material inherent in resolution.

From Chiral Precursors: One strategy is to start with a chiral building block. For instance, using an enantiopure 2-amino-1-propanol to introduce the amine functionality.

Asymmetric Reductive Amination: The reductive amination of a prochiral ketone, (4-chloro-2-methylphenoxy)acetone, can be performed using a chiral catalyst or a chiral auxiliary to induce stereoselectivity. Chiral catalysts based on transition metals (e.g., iridium, rhodium) with chiral ligands are commonly employed for this purpose.

Table 3: Representative Data for Asymmetric Reductive Amination

| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| [Ir(cod)Cl]₂ / (R)-BINAP | (4-chloro-2-methylphenoxy)acetone | >95% | Analogous Systems |

Scale-Up Considerations and Process Chemistry for 2-(4-Chloro-2-methylphenoxy)ethanamine Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of various factors to ensure a safe, efficient, and cost-effective process. gerickegroup.com

Process Safety:

Thermal Hazards: Key reactions, such as the Williamson ether synthesis which can be exothermic, need to be carefully evaluated for their thermal profiles using techniques like reaction calorimetry to prevent thermal runaways.

Reagent Handling: The safe handling of potentially hazardous reagents, such as strong bases or flammable solvents, is paramount. The use of flow chemistry can mitigate some of these risks by minimizing the volume of hazardous materials at any given time. mitsui.comlonza.com

Process Optimization and Efficiency:

Raw Material Cost and Availability: The choice of starting materials and reagents will be heavily influenced by their cost and availability on a large scale.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial to maximize yield and throughput while minimizing energy consumption and waste generation.

Waste Management:

Atom Economy: Synthetic routes with high atom economy are preferred to minimize waste.

Solvent Recycling: The ability to recover and recycle solvents can significantly reduce the environmental impact and cost of the process.

By-product Management: The safe disposal or potential valorization of by-products must be considered. For example, in the Mitsunobu reaction, the separation and disposal of triphenylphosphine oxide can be a challenge on a large scale, making alternative methods more attractive for industrial production. organic-synthesis.comwikipedia.org

The adoption of continuous manufacturing (flow chemistry) is a key strategy in modern process chemistry to address many of these scale-up challenges, offering a pathway to more efficient, safer, and sustainable production of fine chemicals like 2-(4-chloro-2-methylphenoxy)ethanamine. mitsui.comaurigeneservices.com

Chemical Reactivity and Mechanistic Investigations of 2 4 Chloro 2 Methylphenoxy Ethanamine

Nucleophilic Reactivity of the Ethanamine Moiety

The terminal primary amine group (-NH2) of the ethanamine side chain is a key center of nucleophilic reactivity in 2-(4-chloro-2-methylphenoxy)ethanamine. The lone pair of electrons on the nitrogen atom readily participates in a variety of bond-forming reactions with electrophilic species.

Acylation Reactions

The primary amine of 2-(4-chloro-2-methylphenoxy)ethanamine is readily acylated by reaction with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) results in the formation of the stable amide product. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Table 1: Representative Acylation Reactions of Primary Amines

| Acylating Agent | Product Type | General Reaction Conditions |

| Acyl Chloride (R-COCl) | N-Alkyl Amide | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, triethylamine) |

| Acid Anhydride ((RCO)2O) | N-Alkyl Amide | Can be run neat or in a solvent, may require heating |

Alkylation Reactions

The nucleophilic nitrogen of 2-(4-chloro-2-methylphenoxy)ethanamine can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction, typically following an SN2 pathway for primary and secondary alkyl halides. The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The initial product is a secondary amine, which can undergo further alkylation to form a tertiary amine and ultimately a quaternary ammonium salt, especially if an excess of the alkylating agent is used. Controlling the stoichiometry of the reactants is crucial to selectively obtain the desired degree of alkylation.

Condensation Reactions with Carbonyl Compounds

2-(4-Chloro-2-methylphenoxy)ethanamine undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. advancechemjournal.comsemanticscholar.orgnih.govnanobioletters.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine, facilitated by the acid catalyst, yields the imine. sigmaaldrich.com The formation of imines is a reversible process, and the equilibrium can often be driven towards the product by removing the water formed during the reaction. sigmaaldrich.com

Table 2: Formation of Imines from Primary Amines and Carbonyl Compounds

| Carbonyl Compound | Intermediate | Product |

| Aldehyde (R-CHO) | Carbinolamine | Aldimine (Schiff Base) |

| Ketone (R2C=O) | Carbinolamine | Ketimine (Schiff Base) |

Formation of Heterocyclic Systems via Intramolecular Cyclization

The 2-arylethylamine structural motif present in 2-(4-chloro-2-methylphenoxy)ethanamine is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems through intramolecular cyclization reactions. Two notable examples are the Pictet-Spengler and Bischler-Napieralski reactions.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline. organic-chemistry.orgnih.govnih.govthieme.de The reaction proceeds via the formation of an iminium ion intermediate, which is then attacked by the electron-rich aromatic ring. The success of this reaction is highly dependent on the electron-donating ability of the substituents on the aromatic ring. jk-sci.com

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines. jk-sci.comwikipedia.orgnrochemistry.comorganic-chemistry.orgscribd.com This reaction involves the intramolecular cyclization of an N-acyl-β-arylethylamine using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid. nrochemistry.comorganic-chemistry.org The N-acylated derivative of 2-(4-chloro-2-methylphenoxy)ethanamine would first be prepared, which would then undergo cyclization. The resulting dihydroisoquinoline can be subsequently oxidized to the corresponding isoquinoline.

Electrophilic Aromatic Substitution on the Phenoxy Ring

The substituted phenoxy ring of 2-(4-chloro-2-methylphenoxy)ethanamine is susceptible to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is governed by the directing effects of the three substituents on the ring: the chloro group, the methyl group, and the O-CH2CH2NH2 group.

Chloro Group: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because of the ability of its lone pairs to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate when attack occurs at these positions.

Methyl Group: The methyl group is an activating group that donates electron density to the ring through an inductive effect. It is also an ortho, para-director.

Ethoxyamine Group (-OCH2CH2NH2): The ether oxygen atom is a strongly activating group due to its ability to donate a lone pair of electrons to the aromatic ring via resonance. This effect strongly directs incoming electrophiles to the ortho and para positions.

Considering the positions of the existing substituents (chloro at C4, methyl at C2, and the ether linkage at C1), the incoming electrophile will be directed to the available positions on the ring. The strong activating and directing effect of the ether oxygen will likely dominate, favoring substitution at the position ortho to it (C6) and para to the methyl group. The directing effects of the chloro and methyl groups will also influence the final product distribution. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. libretexts.orgnih.govyoutube.com

Cleavage and Degradation Pathways of the Ether Linkage

The ether linkage in 2-(4-chloro-2-methylphenoxy)ethanamine, while generally stable, can be cleaved under specific chemical, photochemical, or biological conditions. wikipedia.org

Acid-Catalyzed Cleavage: Strong acids, particularly hydrohalic acids like HBr and HI, can cleave ethers. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org This is followed by a nucleophilic attack of the halide ion on one of the adjacent carbon atoms. In the case of an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp2 hybridization of the aromatic carbon. libretexts.org This would result in the formation of 4-chloro-2-methylphenol and 2-haloethanamine.

Reductive Cleavage: The ether bond can also be cleaved under reductive conditions. A classic method for the cleavage of diaryl ethers is the use of sodium in liquid ammonia (Birch reduction conditions). acs.orgacs.orgwikipedia.org Other reductive methods that have been developed for the cleavage of aryl ethers include catalytic hydrogenation and the use of silane-based reducing agents. researchgate.net

Oxidative and Photodegradation: The ether linkage in phenoxy herbicides, which are structurally related to 2-(4-chloro-2-methylphenoxy)ethanamine, is susceptible to oxidative and photodegradation. nih.govrsc.orgmdpi.comresearchgate.netacs.org These degradation pathways often involve the generation of highly reactive species such as hydroxyl radicals, which can attack the aromatic ring or the ether linkage, leading to its cleavage. rsc.org Studies on related compounds like 4-chlorophenoxyacetic acid have shown that photocatalytic degradation can lead to the formation of 4-chlorophenol as an intermediate, indicating the cleavage of the ether bond. nih.govrsc.orgacs.org Biological degradation by microorganisms can also proceed via the cleavage of the ether linkage, as has been observed for phenoxybutyrate herbicides. nih.govacs.org

Table 3: Common Methods for Ether Linkage Cleavage

| Method | Reagents/Conditions | Typical Products |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI) | Phenol and Alkyl Halide |

| Reductive Cleavage | Sodium in liquid ammonia; Catalytic hydrogenation | Phenol and Alkane |

| Photodegradation | UV light, often with a photocatalyst (e.g., TiO2) | Phenol and other degradation products |

| Biodegradation | Microbial enzymes | Phenol and other metabolites |

Metal-Catalyzed Transformations Involving 2-(4-Chloro-2-methylphenoxy)ethanamine

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For a molecule like 2-(4-Chloro-2-methylphenoxy)ethanamine, which contains an aryl chloride moiety, palladium- or copper-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings could theoretically be employed to form new carbon-carbon and carbon-heteroatom bonds. The primary amine group could also be a site for various metal-catalyzed N-arylation or N-alkylation reactions. However, no studies have been published that specifically detail the application of these or other metal-catalyzed transformations to 2-(4-Chloro-2-methylphenoxy)ethanamine. Without such research, any discussion of catalyst systems, reaction conditions (e.g., temperature, solvent, ligands), and product yields would be purely speculative.

Computational Chemistry and Theoretical Studies of 2 4 Chloro 2 Methylphenoxy Ethanamine

Quantum Chemical Calculations of Molecular Structure and Conformation

Geometry Optimization and Conformational Analysis

Prediction of Spectroscopic Parameters via Theoretical Calculations

Calculated Nuclear Magnetic Resonance (NMR) Chemical Shifts

Specific theoretical calculations for the Nuclear Magnetic Resonance (NMR) chemical shifts of 2-(4-chloro-2-methylphenoxy)ethanamine are not found in the surveyed literature. The standard approach for predicting ¹H and ¹³C NMR chemical shifts involves the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT calculations. The calculated chemical shifts would be referenced against a standard, typically tetramethylsilane (TMS), to provide theoretical spectra that can be compared with experimental data for structure verification.

Below is a hypothetical table of what calculated NMR chemical shifts for 2-(4-Chloro-2-methylphenoxy)ethanamine might look like, based on general principles and data for analogous structures. Note: This data is illustrative and not based on actual published calculations for this specific molecule.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 153.2 |

| C2 | - | 128.5 |

| C3 | 7.15 | 126.4 |

| C4 | - | 129.8 |

| C5 | 7.20 | 125.1 |

| C6 | 6.80 | 112.9 |

| C(CH₃) | - | 16.5 |

| H(CH₃) | 2.25 | - |

| C(OCH₂) | - | 67.8 |

| H(OCH₂) | 4.05 | - |

| C(CH₂N) | - | 41.3 |

| H(CH₂N) | 3.10 | - |

| H(NH₂) | 1.50 | - |

Vibrational Frequencies and Infrared (IR) Spectra Simulations

A theoretical investigation of the vibrational frequencies and the simulation of the Infrared (IR) spectrum for 2-(4-chloro-2-methylphenoxy)ethanamine have not been reported. Such simulations are typically carried out using DFT calculations, which can predict the fundamental vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental FT-IR and Raman spectra. The analysis would involve the assignment of the calculated vibrational modes to specific functional groups and bond stretches, bends, and torsions within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Predictions

There are no specific published theoretical predictions for the Ultraviolet-Visible (UV-Vis) absorption spectrum of 2-(4-chloro-2-methylphenoxy)ethanamine. Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to calculate the electronic transition energies and oscillator strengths, which determine the absorption wavelengths (λmax) and intensities of the UV-Vis spectrum. The calculations would likely be performed for the molecule in different solvents to account for solvatochromic effects. The analysis would identify the key molecular orbitals involved in the electronic transitions, typically from HOMO to LUMO or other nearby orbitals.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone in the elucidation of chemical reaction mechanisms, providing a molecular-level view of the transformation process. sumitomo-chem.co.jp By mapping the potential energy surface (PES), researchers can identify the most favorable pathways for a reaction, detailing the structures of intermediates and the transition states that connect them. sumitomo-chem.co.jpsmu.edu

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along the reaction coordinate. mdpi.com Its structure and energy determine the activation barrier and, consequently, the rate of the reaction. Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize transition state structures. sumitomo-chem.co.jp For a reaction involving 2-(4-Chloro-2-methylphenoxy)ethanamine, such as a nucleophilic substitution or an intramolecular rearrangement, computational chemists would first propose a plausible reaction pathway. Then, various algorithms are employed to locate the saddle point on the PES corresponding to the TS.

A key aspect of TS characterization is vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency in its computed vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.

Illustrative Data for a Hypothetical Reaction:

Below is a hypothetical data table illustrating the kind of information that would be generated from a computational study on a transition state for a reaction involving 2-(4-Chloro-2-methylphenoxy)ethanamine.

| Parameter | Value | Description |

| Method/Basis Set | B3LYP/6-31G(d) | Level of theory used for the calculation. |

| Energy (Hartree) | -1234.56789 | Absolute electronic energy of the TS. |

| Relative Energy (kcal/mol) | 25.0 | Energy of the TS relative to the reactants. |

| Imaginary Frequency (cm⁻¹) | -450.2 | The single imaginary frequency confirming a TS. |

| Key Bond Distance (Å) | 2.15 | The distance of a bond being formed or broken. |

Note: The data in this table is purely illustrative and does not represent actual computational results for 2-(4-Chloro-2-methylphenoxy)ethanamine.

Once transition states and any intermediates are located, the entire reaction pathway can be mapped. This is often accomplished using Intrinsic Reaction Coordinate (IRC) calculations, which trace the path from the transition state down to the reactants and products on the potential energy surface. smu.edu The result is a reaction energy profile, a plot of energy versus the reaction coordinate, which provides a visual representation of the reaction mechanism.

This profile allows for the determination of activation energies and reaction enthalpies. For complex, multi-step reactions, it can reveal the rate-determining step—the step with the highest activation barrier. youtube.com Computational studies can compare multiple possible pathways to determine the most energetically favorable route. nih.govfrontiersin.org

Illustrative Reaction Energy Profile Data:

The following table provides hypothetical energy values that could be used to construct a reaction energy profile for a two-step reaction of 2-(4-Chloro-2-methylphenoxy)ethanamine.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +20.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.7 |

Note: This data is for illustrative purposes to demonstrate the components of a reaction energy profile and is not based on actual calculations for the specified compound.

Solvent Effects on Molecular Properties and Reactivity: A Computational Perspective

The solvent environment can significantly influence the properties and reactivity of a molecule. nih.govmdpi.comnih.gov Computational chemistry offers several models to account for these effects. These models range from implicit continuum models, which represent the solvent as a continuous medium with a specific dielectric constant, to explicit models, where individual solvent molecules are included in the calculation. orientjchem.org

For 2-(4-Chloro-2-methylphenoxy)ethanamine, the polarity of the solvent could affect its conformational preferences, the stability of charged intermediates, and the activation energies of reactions. For instance, a polar solvent would likely stabilize a polar transition state more than the neutral reactants, thereby accelerating the reaction rate.

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that can provide a high level of accuracy for studying reactions in solution. In this method, the reacting molecules are treated with quantum mechanics, while the surrounding solvent molecules are treated with computationally less expensive molecular mechanics. miami.edu

Illustrative Data on Solvent Effects:

This table illustrates how the calculated activation energy for a hypothetical reaction of 2-(4-Chloro-2-methylphenoxy)ethanamine might vary in different solvents.

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 30.2 |

| Toluene | 2.4 | 28.5 |

| Dichloromethane | 8.9 | 25.1 |

| Acetonitrile | 37.5 | 22.8 |

| Water | 78.4 | 21.3 |

Note: The data presented here is hypothetical and serves to illustrate the expected trend of decreasing activation energy with increasing solvent polarity for a reaction with a polar transition state.

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools used to predict the properties and reactivity of chemicals based on their molecular structure. frontiersin.org These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property or reactivity measure. nih.gov

For 2-(4-Chloro-2-methylphenoxy)ethanamine and its analogues, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time. A QSRR model could be used to predict its biological activity or reaction rates in a series of related reactions.

The first step in developing a QSPR/QSRR model is to calculate a wide range of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies), and geometric descriptors (e.g., molecular surface area). Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to select the most relevant descriptors and build the predictive model.

Illustrative QSPR Model Data:

The table below shows a hypothetical QSPR model for predicting a certain property of a series of phenoxyethanamine derivatives.

| Compound | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Dipole Moment) | Predicted Property |

| Analogue 1 | 2.5 | 1.8 | 45.2 |

| Analogue 2 | 2.8 | 2.1 | 48.9 |

| 2-(4-Chloro-2-methylphenoxy)ethanamine | 3.1 | 2.5 | 52.1 |

| Analogue 3 | 3.4 | 2.8 | 55.8 |

Note: This table and the model it represents are purely for illustrative purposes to show the structure of a QSPR study.

Future Research Directions for 2 4 Chloro 2 Methylphenoxy Ethanamine

Development of More Efficient and Sustainable Synthetic Routes

Traditional synthetic routes to analogous phenoxyalkanoic acids often involve the reaction of a substituted phenol with a haloalkanoic acid in a strongly alkaline medium. google.com A similar approach could be envisioned for the synthesis of 2-(4-chloro-2-methylphenoxy)ethanamine, likely starting from 4-chloro-2-methylphenol and a suitable 2-aminoethyl halide or its synthetic equivalent.

Future research should focus on developing more efficient and sustainable synthetic methodologies. This could involve exploring alternative starting materials, catalysts, and reaction conditions to improve yield, reduce reaction times, and minimize waste.

Key Research Objectives:

Catalyst Development: Investigating novel catalysts, such as phase-transfer catalysts or metal-based catalysts, to enhance reaction rates and selectivity.

Alternative Reagents: Exploring the use of less hazardous and more atom-economical reagents to replace traditional ones.

Process Optimization: Utilizing design of experiments (DoE) methodologies to systematically optimize reaction parameters such as temperature, solvent, and reactant ratios.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Starting Materials | Potential Advantages | Potential Challenges |

| Traditional Williamson Ether Synthesis | 4-chloro-2-methylphenol, 2-chloroethanamine | Well-established methodology | Use of strong base, potential for side reactions |

| Mitsunobu Reaction | 4-chloro-2-methylphenol, ethanolamine | Milder reaction conditions | Stoichiometric amounts of reagents, purification challenges |

| Catalytic C-O Coupling | 4-chloro-2-methylphenol, aziridine | High atom economy | Catalyst cost and sensitivity |

Exploration of Novel Reactivity and Unprecedented Transformations

The chemical structure of 2-(4-chloro-2-methylphenoxy)ethanamine, featuring a primary amine, an ether linkage, and an aromatic ring, offers multiple sites for chemical modification and the exploration of novel reactivity.

Future research could focus on systematically investigating the reactivity of this compound under various conditions to uncover unprecedented transformations. This could lead to the discovery of new synthetic methodologies and the creation of a diverse library of derivatives.

Potential Areas of Exploration:

N-functionalization: Reactions involving the primary amine, such as acylation, alkylation, and arylation, to generate a wide range of amides, secondary and tertiary amines.

Aromatic Ring functionalization: Electrophilic aromatic substitution reactions to introduce additional functional groups onto the benzene (B151609) ring, thereby modulating the electronic properties of the molecule.

Ether Cleavage and Rearrangement: Investigating the stability of the ether linkage under various conditions and exploring potential rearrangement reactions.

Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry offers powerful tools to predict and understand the relationship between the structure of a molecule and its chemical reactivity. nih.govmdpi.com For 2-(4-chloro-2-methylphenoxy)ethanamine, computational modeling can provide valuable insights that can guide experimental work.

Future research should employ advanced computational methods to build accurate models that can predict the compound's properties and reactivity. This can accelerate the discovery of new reactions and the design of novel analogues with desired characteristics.

Computational Approaches:

Density Functional Theory (DFT): To calculate electronic properties, such as molecular orbital energies and charge distributions, which can help in predicting sites of reactivity. mdpi.com

Molecular Dynamics (MD) Simulations: To study the conformational landscape of the molecule and its interactions with other molecules or in different solvent environments.

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate structural features with specific chemical or biological activities, based on data from analogues. nih.gov

A hypothetical data table illustrating the correlation of calculated parameters with predicted reactivity is shown below:

| Calculated Parameter | Predicted Reactivity |

| Highest Occupied Molecular Orbital (HOMO) energy | Susceptibility to electrophilic attack |

| Lowest Unoccupied Molecular Orbital (LUMO) energy | Susceptibility to nucleophilic attack |

| Atomic Charges | Identification of electrophilic and nucleophilic centers |

Integration with Green Chemistry Principles for Industrial Relevance

For any chemical compound to have industrial relevance, its production and use should align with the principles of green chemistry. nih.govresearchgate.net This involves designing chemical processes that are environmentally benign, economically viable, and safe.

Future research on 2-(4-chloro-2-methylphenoxy)ethanamine should prioritize the integration of green chemistry principles from the early stages of development. This will be crucial for its potential adoption in any large-scale application.

Green Chemistry Strategies:

Use of Renewable Feedstocks: Exploring the possibility of deriving starting materials from renewable sources.

Solvent Selection: Utilizing greener solvents, such as water, supercritical fluids, or ionic liquids, to replace hazardous organic solvents. researchgate.net

Energy Efficiency: Developing synthetic routes that can be performed at ambient temperature and pressure to reduce energy consumption.

Waste Minimization: Designing synthetic pathways with high atom economy and minimizing the formation of byproducts.

Design of Next-Generation Analogues for Specific Chemical Applications

The systematic modification of the 2-(4-chloro-2-methylphenoxy)ethanamine scaffold can lead to the development of next-generation analogues with tailored properties for specific chemical applications. Structure-activity relationship (SAR) studies on related phenoxy compounds have shown that small structural changes can significantly impact their biological or chemical properties. nih.govmdpi.comroyalsocietypublishing.org

Future research should focus on the rational design and synthesis of a library of analogues to explore their potential in various fields. This could involve modifying the substitution pattern on the aromatic ring, altering the length of the alkyl chain, and introducing different functional groups.

Potential Design Strategies:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to modulate activity.

Scaffold Hopping: Replacing the core phenoxyethanamine structure with other chemical scaffolds while maintaining key pharmacophoric features.

Fragment-Based Design: Combining different chemical fragments to create novel molecules with desired properties.

A table outlining potential analogue designs and their target applications is provided below:

| Analogue Design | Rationale | Potential Application |

| Varying Aromatic Substitution | Modulate electronic and steric properties | Fine-tuning reactivity for catalysis |

| Chain Extension/Modification | Altering flexibility and binding properties | Development of novel ligands |

| Introduction of Heterocycles | Introducing new interaction points | Materials science applications |

Q & A

Q. What are the recommended safety protocols for handling 2-(4-Chloro-2-methylphenoxy)ethanamine in laboratory settings?

- Methodological Answer : Due to structural similarities to hazardous phenoxy derivatives (e.g., 2-(4-Chloro-2-Methylphenoxy)Propionic Acid), this compound should be treated as a potential carcinogen and irritant. Key protocols include:

- Use of PPE (gloves, lab coats, eye protection) and fume hoods to avoid inhalation/skin contact .

- Storage in tightly sealed containers in cool, dry areas away from incompatible materials (e.g., strong acids, reactive metals) .

- Emergency measures: Immediate rinsing for eye/skin exposure and medical consultation for ingestion/inhalation .

Q. What synthetic routes are commonly employed to produce 2-(4-Chloro-2-methylphenoxy)ethanamine?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-chloro-2-methylphenol and a bromo- or chloro-ethanamine derivative under basic conditions (e.g., K₂CO₃ in DMF). Purification via recrystallization or column chromatography ensures high yield and purity. Reaction optimization may include temperature control (60–80°C) and solvent selection (e.g., ethanol, THF) .

Q. Which analytical techniques are critical for characterizing 2-(4-Chloro-2-methylphenoxy)ethanamine?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine protonation .

- Mass spectrometry (ESI-MS) for molecular weight validation .

- X-ray crystallography to resolve crystal structure and intermolecular interactions .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of 2-(4-Chloro-2-methylphenoxy)ethanamine in biological systems?

- Methodological Answer :

- Molecular docking studies to predict binding affinity with target receptors/enzymes (e.g., inflammatory pathway proteins) .

- Kinetic assays (e.g., SPR, ITC) to quantify binding constants and inhibition profiles .

- In vitro cell-based assays (e.g., luciferase reporter systems) to assess downstream pathway modulation .

Q. What strategies are effective for designing analogs of 2-(4-Chloro-2-methylphenoxy)ethanamine with enhanced selectivity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Modify substituents on the phenoxy ring (e.g., fluorine substitution for increased electronegativity) or the ethanamine linker (e.g., elongation to a propylamine chain) .

- Computational modeling (DFT, MD simulations) to predict steric/electronic effects on target interactions .

Q. How can stability issues of 2-(4-Chloro-2-methylphenoxy)ethanamine under experimental conditions be addressed?

- Methodological Answer :

- Conduct accelerated stability studies using HPLC to monitor degradation products under varying pH/temperature .

- Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation of the amine group .

- Avoid metal catalysts that may induce decomposition; opt for glass-coated reactors .

Q. What approaches mitigate chronic exposure risks associated with prolonged use of this compound?

- Methodological Answer :

- Implement environmental monitoring (air sampling) and biological monitoring (blood/urine tests for metabolites) .

- Use closed-system reactors and automated dispensing tools to minimize direct handling .

Q. How should contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Perform comparative assays under standardized conditions (e.g., cell line consistency, reagent batches) .

- Validate findings using orthogonal techniques (e.g., Western blotting alongside ELISA) .

- Analyze structural analogs to isolate confounding variables (e.g., impurity profiles) .

Q. What methodologies optimize reaction conditions for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DOE) to optimize temperature, solvent ratio, and catalyst loading .

- Continuous flow reactors to enhance reproducibility and reduce by-products .

- Real-time process analytics (PAT tools like FTIR) for rapid feedback on reaction progress .

Q. How can researchers validate the biological targets of 2-(4-Chloro-2-methylphenoxy)ethanamine?

- Methodological Answer :

- Competitive binding assays with fluorescent probes or radiolabeled ligands .

- CRISPR/Cas9 knockout models to confirm target dependency in cellular responses .

- Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.